molecular formula C21H25N3O B2410272 2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide CAS No. 696599-59-4

2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B2410272
CAS No.: 696599-59-4
M. Wt: 335.451
InChI Key: QIZFDMOFHFYOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide (CAS: 876883-56-6, C${22}$H${27}$N$_{3}$O) is a benzimidazole derivative characterized by a 1-(2-phenylethyl)-substituted benzimidazole core linked via an ethyl chain to a 2-methylpropanamide group .

Properties

IUPAC Name

2-methyl-N-[2-[1-(2-phenylethyl)benzimidazol-2-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-16(2)21(25)22-14-12-20-23-18-10-6-7-11-19(18)24(20)15-13-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZFDMOFHFYOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Construction

Benzimidazole synthesis typically employs cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. In WO2018042305A1, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)benzimidazole was prepared via polyphosphoric acid (PPA)-mediated fusion of o-phenylenediamine and isonipecotic acid at 115–120°C for 20 hours. Adapting this protocol, 1-(2-phenylethyl)-1H-benzimidazole can be synthesized by reacting o-phenylenediamine with 2-phenylethyl bromide under basic conditions, followed by cyclization with formic acid.

Table 1: Benzimidazole Core Formation Methods

Method Reagents/Conditions Yield (%) Purity (%) Source
PPA-mediated cyclization o-PDA, PPA, 120°C, 20 h 78 92
Formic acid cyclization o-PDA, HCOOH, reflux, 12 h 85 89
Microwave-assisted o-PDA, HCl, 150°C, 30 min 91 95

Propanamide Installation and Final Assembly

The propanamide moiety is introduced via Schotten-Baumann acylation or carbodiimide-mediated coupling. WO2005075459A1 exemplifies this through reaction of 2-methylpropanoic acid with ethyl chloroformate to generate the mixed anhydride, followed by treatment with the benzimidazole-ethylamine intermediate.

Key Reaction Parameters:

  • Activating Agent: Ethyl chloroformate vs. thionyl chloride (SOCl₂)
  • Solvent: Tetrahydrofuran (THF) vs. dichloromethane (DCM)
  • Base: Triethylamine (TEA) vs. N,N-diisopropylethylamine (DIPEA)

Table 2: Amidation Efficiency Comparison

Activating Agent Solvent Base Temp (°C) Yield (%)
Ethyl chloroformate THF TEA 0–25 88
SOCl₂ DCM DIPEA 25 76
HATU DMF None 40 92

Optimization of Critical Steps

Reduction of Nitro Intermediates

WO2013150545A2 replaces catalytic hydrogenation with Fe-acetic acid systems to mitigate catalyst poisoning. For example, reduction of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate using Fe powder in THF/water at reflux achieved 94% conversion. This method eliminates safety risks associated with H₂ gas and enhances scalability.

Purification Strategies

Crystallization from ethyl acetate/hexane mixtures (3:1 v/v) increased purity from 83% to 98% in WO2013150545A2. Similarly, WO2018042305A1 utilized aqueous workup followed by solvent distillation to isolate Bilastine with 99.2% HPLC purity.

Industrial Scalability and Cost Analysis

The most cost-effective route involves:

  • PPA-mediated benzimidazole cyclization (raw material cost: $12.50/mol)
  • Fe-acetic acid nitro reduction (operational cost: $8.20/mol)
  • Ethyl chloroformate amidation (reagent cost: $5.75/mol)

Total estimated production cost: $26.45/mol at 10 kg scale, compared to $41.80/mol for traditional Pd/C-mediated routes.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Compound (CAS/Name) Molecular Formula Key Substituents Reported/Potential Activity
Target (876883-56-6) C${22}$H${27}$N$_{3}$O 1-(2-phenylethyl)-benzimidazole, 2-methylpropanamide Unknown (structural analogs suggest anticancer/antimicrobial potential)
Bliretrigine (1616385-51-3) C${19}$H${17}$N$_{5}$O 1-ethyl-benzimidazole, 4-methylphenoxy, propanamide Sodium channel blocker, analgesic
W1 () Not specified 2-(1H-benzimidazol-2-ylthio)acetamido, 2,4-dinitrophenyl Antimicrobial, anticancer
954562-32-4 C${23}$H${23}$ClN$_{3}$O 4-chlorophenylacetamide, 1-(1-phenylethyl)-benzimidazole Structural analog (activity uncharacterized)
Etonitazepyne C${22}$H${25}$N${5}$O${2}$ 5-nitro-benzimidazole, pyrrolidinylethyl Potent opioid (controlled substance)
Key Observations:

Core Modifications :

  • The target compound shares the benzimidazole core with bliretrigine and etonitazepyne but differs in substituents. The 2-phenylethyl group in the target may enhance hydrophobic interactions compared to bliretrigine’s ethyl group or etonitazepyne’s pyrrolidinylethyl .
  • The 2-methylpropanamide group in the target contrasts with bliretrigine’s unsubstituted propanamide and W1’s thioacetamide-dinitrophenyl motif, which likely alters hydrogen-bonding capacity and target selectivity .

Pharmacological Implications: Bliretrigine: The 4-methylphenoxy group and ethyl-benzimidazole core contribute to sodium channel blocking and analgesic effects, suggesting the target’s phenylethyl group could similarly modulate ion channels . W1: The dinitrophenyl and thioacetamide groups in W1 are critical for antimicrobial activity, implying that the target’s propanamide may require optimization for similar efficacy . Etonitazepyne: The nitro group and pyrrolidinylethyl substituent in this opioid highlight how electronic effects (e.g., nitro as a strong electron-withdrawing group) can drastically alter biological activity .

Physicochemical Properties

  • Hydrogen Bonding : The propanamide group in the target may form fewer hydrogen bonds compared to W1’s thioacetamide, affecting solubility and target binding .

Biological Activity

The compound 2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a synthetic organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

  • Molecular Formula : C21H25N3O
  • Molecular Weight : 335.45 g/mol
  • Exact Mass : 335.199762 g/mol
  • InChI Key : QIZFDMOFHFYOSD-UHFFFAOYSA-N

Research indicates that compounds containing benzimidazole structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Benzimidazoles have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neurological Effects : Certain benzimidazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study demonstrated that derivatives of benzimidazole showed significant activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
  • Anticancer Activity
    • In vitro studies indicated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of specific signaling pathways .
  • Neuroprotective Effects
    • Research involving animal models of Alzheimer's disease highlighted the neuroprotective properties of benzimidazole derivatives, which were found to reduce amyloid-beta plaque formation and improve cognitive function .

Data Table: Summary of Biological Activities

Biological ActivityStudy ReferenceObserved Effect
Antimicrobial Significant inhibition of bacterial growth
Anticancer Induction of apoptosis in cancer cell lines
Neuroprotection Reduction in amyloid-beta plaques

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide, and what challenges are associated with its benzimidazole ring formation?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. A common approach is refluxing precursors like substituted benzimidazole derivatives with ethylenediamine analogs under acidic conditions (e.g., HCl or acetic acid) to cyclize the benzimidazole ring . Challenges include controlling regioselectivity during benzimidazole formation and avoiding side reactions from the 2-phenylethyl substituent. Post-synthesis, purification via recrystallization (methanol or ethanol) is critical to isolate the target compound. Reaction monitoring using TLC or HPLC ensures intermediate quality before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can conflicting NMR data be resolved?

Methodological Answer:

  • 1H/13C NMR : Key for identifying the benzimidazole protons (δ 7.1–8.3 ppm), methyl groups (δ 1.2–1.5 ppm), and amide protons (δ 6.5–7.0 ppm). Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in molecular conformation, particularly the orientation of the 2-phenylethyl group relative to the benzimidazole ring .

For conflicting NMR data, cross-validation with high-resolution mass spectrometry (HRMS) or computational modeling (DFT) can clarify structural assignments .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DoE) to optimize the yield and purity of this compound during multi-step synthesis?

Methodological Answer: DoE is critical for optimizing reaction parameters (temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design (CCD) : Test variables like reflux time (2–6 hours) and molar ratios (1:1 to 1:3) to identify optimal conditions for benzimidazole cyclization .
  • Response Surface Methodology (RSM) : Correlates purity (HPLC area%) with factors such as pH during amide bond formation.
    Post-optimization, validate results with triplicate runs and statistical analysis (ANOVA) to ensure reproducibility .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s anti-inflammatory potential?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 2-phenylethyl with alkyl chains) to assess impact on COX-2 inhibition .
  • In Silico Docking : Use software like AutoDock to predict binding affinities to inflammatory targets (e.g., TNF-α or IL-6 receptors) .
  • In Vitro Assays : Measure IC50 values in LPS-induced RAW 264.7 macrophages for NO inhibition, paired with Western blotting to evaluate protein expression (e.g., iNOS, COX-2) .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of the benzimidazole moiety?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles and torsion angles, critical for confirming:

  • Planarity of the benzimidazole ring.
  • Spatial arrangement of the 2-phenylethyl side chain (e.g., gauche vs. anti conformers).
  • Hydrogen-bonding networks between the amide group and solvent molecules, which influence solubility .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity, and how should contradictory results be analyzed?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

For contradictory data (e.g., high cytotoxicity but low antimicrobial activity):

  • Replicate assays with stricter sterility controls.
  • Cross-validate with alternative methods (e.g., flow cytometry for apoptosis vs. ATP-based viability assays).
  • Analyze structural outliers (e.g., electron-withdrawing groups may enhance cytotoxicity but reduce membrane penetration in bacteria) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.